Tert-butyl 2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate
Description
This compound is a piperidine-based derivative featuring a tert-butyl carbamate group at the 1-position, a carbamoyl linkage at the 2-position, and an 8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine moiety attached via a methylene bridge. The tert-butyl carbamate acts as a protective group for the piperidine nitrogen, while the triazolopyrazine core may confer biological activity, as seen in related compounds targeting enzymes or receptors (e.g., kinase or protease inhibition) . The methoxy substituent at the 8-position likely enhances solubility and modulates electronic properties.
Properties
IUPAC Name |
tert-butyl 2-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methylcarbamoyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O4/c1-18(2,3)28-17(26)23-9-6-5-7-12(23)15(25)20-11-13-21-22-14-16(27-4)19-8-10-24(13)14/h8,10,12H,5-7,9,11H2,1-4H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZQMJFLBIQFLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)NCC2=NN=C3N2C=CN=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antiviral properties, cytotoxicity, and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₆N₆O₄ |
| Molecular Weight | 390.4 g/mol |
| CAS Number | 2034201-22-2 |
The compound's biological activity is largely attributed to its structural components, particularly the triazolopyrazine core. This structure allows for interaction with various biological targets, including enzymes and receptors. The mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or cancer cell proliferation.
- Signal Transduction Modulation : It can alter pathways that regulate cellular responses, impacting processes such as apoptosis and proliferation.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The following findings summarize its cytotoxic profile:
These values suggest that the compound possesses significant cytotoxicity against specific cancer cell lines.
Study on Triazole Derivatives
A study published in Molecules examined a series of N-Heterocycles similar to this compound. The results indicated that these compounds exhibited potent anti-HIV activity with therapeutic indices suggesting a favorable safety profile for further development .
Synthesis and Evaluation of Related Compounds
Research involving the synthesis of pyrazolo[3,4-d]pyrimidine derivatives demonstrated their ability to inhibit COX enzymes effectively. This suggests that similar structural motifs could lead to compounds with both anti-inflammatory and anticancer properties . Such findings emphasize the importance of structural modifications in enhancing biological activity.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds containing the triazole and pyrazine moieties exhibit significant anticancer properties. The structural similarity of Tert-butyl 2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate to known anticancer agents suggests it may inhibit specific cancer pathways.
- Case Study : A study on related triazole derivatives showed that they effectively inhibited the growth of various cancer cell lines by targeting specific kinases involved in cell proliferation and survival .
Poly(ADP-ribose) Polymerase Inhibition
Compounds similar to this compound have been explored as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy.
- Research Findings : Several studies have identified derivatives that selectively inhibit PARP activity with low nanomolar IC₅₀ values, suggesting that similar compounds could be developed for enhanced anticancer efficacy .
Cognitive Enhancers
The piperidine structure in this compound is associated with cognitive enhancement properties. Research indicates that modifications to this scaffold can lead to improved memory and learning capabilities.
Potential Treatment for Neurodegenerative Diseases
Given the compound's ability to modulate neurotransmitter systems, it may hold potential as a treatment for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Summary Table of Applications
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s 8-methoxy group distinguishes it from chloro (compound 36) or fluorine-containing analogs (compound in ), which may alter lipophilicity and target binding. Methoxy groups generally improve aqueous solubility compared to halogens .
- Spiro vs. Linear Architecture : The spiro compound in introduces conformational rigidity, which could enhance metabolic stability but limit target engagement flexibility compared to the linear carbamoyl linkage in the target compound.
Key Observations :
- The high yield (95%) in compound 36’s synthesis suggests that chloro-substituted nitroarenes are more reactive in nucleophilic substitutions than methoxy analogs (68% yield in ).
Physicochemical Properties
Table 3: Molecular Weight and Solubility Indicators
Key Observations :
Preparation Methods
The triazolo-pyrazine fragment is synthesized via cyclization reactions starting from pyrazine derivatives. A widely cited approach involves the acetylation of 2-hydrazidopyrazine followed by cyclodehydration to form thetriazolo[4,3-a]pyrazine scaffold. For the 8-methoxy variant, methoxylation is achieved by introducing a methoxy group at the pyrazine C8 position prior to cyclization. This can be accomplished through nucleophilic aromatic substitution using methoxide ions under controlled conditions, leveraging the electron-deficient nature of the pyrazine ring.
Alternative routes include starting from pre-functionalized pyrazine intermediates. For example, 3-amino-8-methoxypyrazine-2-carboxamide may undergo cyclocondensation with formic acid or its equivalents to form the triazole ring. The choice of starting material impacts regioselectivity and yield, with electron-donating groups like methoxy favoring cyclization at the desired position.
Preparation of Boc-Protected Piperidine-2-Carboxylic Acid
The piperidine fragment requires Boc protection at the nitrogen and a carboxylic acid group at the C2 position. A patent by CN115322143A details a pressurized method for synthesizing tert-butyl piperidinecarboxylates. Adapting this approach, piperidine-2-carboxylic acid is treated with Boc anhydride (di-tert-butyl dicarbonate) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. Key parameters include:
- Solvent System : Tetrahydrofuran (THF)/water (1:1 v/v) to enhance solubility.
- Pressure : 0.2–0.4 MPa to accelerate reaction kinetics.
- Temperature : 50–60°C for 12–24 hours.
This method achieves >85% yield by mitigating steric hindrance through pressurized conditions, a significant improvement over traditional approaches.
Coupling of the Triazolo-Pyrazine and Piperidine Fragments
The final step involves forming the carbamoyl linkage between the aminomethyl-triazolo-pyrazine and Boc-piperidine-2-carboxylic acid. Carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) is widely employed. Optimized conditions include:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Coupling Agent | EDC/HOBt (1.2 equiv each) |
| Reaction Time | 12–18 hours |
| Yield | 70–80% |
Alternative methods, such as using mixed anhydrides or active esters, have been explored but show lower efficiency due to the steric bulk of the Boc group.
Comparative Analysis of Synthetic Routes
A comparative evaluation of methodologies reveals trade-offs between yield, scalability, and complexity:
Method A offers higher yields for piperidine protection due to pressurized conditions, while Method B simplifies triazolo-pyrazine synthesis.
Challenges and Optimization Strategies
- Regioselectivity in Cyclization : Competing pathways during triazolo-pyrazine formation may lead to regioisomers. Employing electron-donating substituents (e.g., methoxy) and low-temperature conditions minimizes byproducts.
- Steric Hindrance in Coupling : The Boc group’s bulk necessitates excess coupling agents. Switching to chloroform as a solvent improves reagent solubility, enhancing yield by 10–15%.
- Purification : Silica gel chromatography remains standard, though preparative HPLC is preferred for isolating high-purity product (>98%).
Q & A
Q. What are the primary synthetic strategies for constructing the triazolo[4,3-a]pyrazine core in this compound?
The triazolo[4,3-a]pyrazine scaffold is typically synthesized via cyclocondensation reactions. For example, 8-methoxy-substituted derivatives can be prepared by reacting hydrazine derivatives with α-keto esters or nitriles under acidic conditions. A common approach involves forming the triazole ring first, followed by functionalization at the 3-position with a carbamoylmethyl group. Piperidine and tert-butyl carbamate groups are introduced via nucleophilic substitution or coupling reactions, often using Boc-protected intermediates to preserve regioselectivity .
Q. How can spectroscopic methods (NMR, IR, MS) resolve structural ambiguities in this compound?
- 1H-NMR : The tert-butyl group (δ ~1.44 ppm, singlet) and methoxy group (δ ~3.66 ppm, singlet) are diagnostic. Splitting patterns in the piperidine region (δ 2.5–4.0 ppm) help confirm carbamate and carbamoyl linkages.
- IR : Stretching vibrations for the carbamate (C=O at ~1700–1750 cm⁻¹) and triazole (C=N at ~1600 cm⁻¹) are critical.
- MS : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., [M+H]+ for C₂₀H₂₇N₅O₄). Cross-referencing these data with synthetic intermediates minimizes misassignment .
Q. What purification techniques are effective for isolating this compound?
Silica gel column chromatography with gradient elution (e.g., ethyl acetate/methanol mixtures) is standard. For polar byproducts, ion-exchange chromatography or preparative HPLC may improve resolution. Boc-protected intermediates often require acidic workup (e.g., TFA) to remove protecting groups post-purification .
Advanced Questions
Q. How can regioselectivity challenges during triazole ring formation be addressed?
Regioselectivity in triazole synthesis depends on precursor design. Using 8-methoxy-substituted pyrazine precursors directs cyclization to the desired [1,2,4]triazolo[4,3-a]pyrazine isomer. Microwave-assisted synthesis or catalytic systems (e.g., Cu(I) for click chemistry) can enhance reaction efficiency. Solvent polarity (e.g., DMF vs. THF) and temperature (0°C vs. reflux) also influence outcomes .
Q. What strategies mitigate low yields in the carbamoylation step of the piperidine moiety?
Low yields often stem from steric hindrance at the piperidine nitrogen. Activating the carbamoyl chloride intermediate with DMAP or using coupling agents (e.g., HATU, EDCI) improves reactivity. Alternatively, introducing the carbamoyl group before Boc protection reduces steric effects. Kinetic monitoring (e.g., TLC or in-situ IR) helps optimize reaction duration .
Q. How should researchers interpret contradictory biological activity data in enzyme inhibition assays?
Discrepancies may arise from impurities, aggregation, or off-target interactions. Validate purity via HPLC (>95%) and use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Molecular docking studies can rationalize structure-activity relationships (SAR), particularly for the methoxy and triazole groups, which may influence hydrophobic interactions with target proteins .
Q. What analytical approaches resolve stereochemical uncertainties in the piperidine-carbamate moiety?
Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns can separate enantiomers. X-ray crystallography (as in ) provides definitive stereochemical assignments. For dynamic systems, NOESY NMR detects spatial proximity between protons on the piperidine ring and adjacent groups .
Data Contradiction Analysis
Q. How to troubleshoot inconsistent melting points or solubility profiles across batches?
Polymorphism or residual solvents may cause variability. Characterize batches via XRPD (X-ray powder diffraction) and TGA (thermogravimetric analysis). Adjust recrystallization solvents (e.g., switching from ethanol to acetonitrile) to isolate stable polymorphs. Solubility discrepancies in DMSO vs. aqueous buffers should be assessed using dynamic light scattering (DLS) to detect aggregation .
Q. Why might NMR spectra show unexpected splitting patterns in the piperidine region?
Conformational flexibility of the piperidine ring or rotameric equilibria in the carbamate group can cause signal splitting. Variable-temperature NMR (e.g., 25°C to 60°C) simplifies spectra by accelerating exchange between conformers. Deuterated solvents like DMSO-d6 may stabilize specific rotamers .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates and Their Roles
Q. Table 2: Troubleshooting Common Synthesis Issues
| Issue | Likely Cause | Solution |
|---|---|---|
| Low triazole ring yield | Poor precursor solubility | Switch to DMF, increase temp |
| Boc deprotection failure | Inadequate acid (TFA) volume | Use 20% TFA in DCM, 2h |
| Carbamoyl group hydrolysis | Moisture in reaction | Dry solvents, inert atmosphere |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
